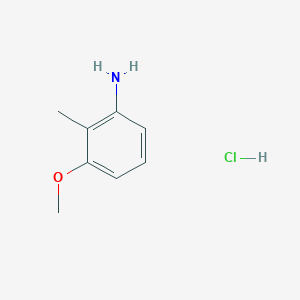

2-Methyl-3-Methoxyaniline hydrochlorIde

Description

BenchChem offers high-quality 2-Methyl-3-Methoxyaniline hydrochlorIde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-Methoxyaniline hydrochlorIde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methoxy-2-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c1-6-7(9)4-3-5-8(6)10-2;/h3-5H,9H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYDLKIDPJRLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680533 | |

| Record name | 3-Methoxy-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857195-15-4 | |

| Record name | 3-Methoxy-2-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-3-Methoxyaniline Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Methyl-3-Methoxyaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identity, physicochemical characteristics, reactivity, and stability. Furthermore, it outlines established protocols for its analytical characterization and discusses critical safety and handling procedures. The aim is to equip scientific professionals with the necessary, in-depth knowledge to effectively and safely utilize this compound in a laboratory and development setting.

Chemical Identity and Structure

2-Methyl-3-Methoxyaniline hydrochloride is a substituted aniline derivative, presented as a hydrochloride salt to enhance its stability and solubility in polar solvents. Aniline and its derivatives are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and dye industries. The specific arrangement of the methyl and methoxy groups on the benzene ring imparts distinct chemical properties that influence its reactivity and potential applications.

Systematic Identifiers:

-

IUPAC Name: 3-Methoxy-2-methylaniline hydrochloride

-

CAS Number: 857195-15-4[1]

-

Molecular Formula: C₈H₁₁NO · HCl or C₈H₁₂ClNO[2]

-

Synonyms: 3-Methoxy-2-methylaniline HCl, Benzenamine, 3-methoxy-2-methyl-, hydrochloride (1:1)[2]

Structural Representation:

The core structure consists of a benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a methoxy group (-OCH₃) at positions 1, 2, and 3, respectively. The hydrochloride form exists as the ammonium chloride salt, where the amino group is protonated (-NH₃⁺Cl⁻).

Molecular Weight: 173.64 g/mol [2]

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The hydrochloride salt form generally results in a crystalline solid with a higher melting point and greater water solubility compared to its free base form.

| Property | Value | Source |

| Molecular Weight | 173.64 g/mol | [2] |

| Appearance | Off-white to light-colored solid | [3] (Analogy) |

| Melting Point | Data not available in searched results. Typically a high-melting solid. | N/A |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [4] (Analogy) |

| Storage Temperature | Recommended: 2-8°C, protect from light.[5] Inert atmosphere, Room Temperature.[6] | [5][6] |

Note: Some properties are inferred by analogy to similar substituted aniline hydrochlorides due to a lack of specific data for this exact compound in the search results.

Reactivity and Stability

Reactivity: The reactivity of 2-Methyl-3-Methoxyaniline is governed by the electron-donating nature of the amino, methyl, and methoxy substituents. These groups activate the aromatic ring, making it susceptible to electrophilic aromatic substitution. The amino group is the strongest activator and directs incoming electrophiles to the ortho and para positions (primarily positions 4 and 6).

The primary amine also functions as a nucleophile and can participate in a wide range of reactions, including diazotization, acylation, and alkylation, making it a versatile intermediate in multi-step syntheses.

Stability: Aniline derivatives can be sensitive to air and light, leading to oxidation and discoloration over time. The hydrochloride salt form significantly improves the stability of the amine group against oxidative degradation.[7] For long-term storage, it is crucial to keep the container tightly sealed in a cool, dry, and well-ventilated area, protected from direct sunlight.[5]

Synthesis and Application

Synthesis: Substituted anilines like 2-Methyl-3-Methoxyaniline are typically synthesized through the reduction of a corresponding nitroaromatic compound.[8] A plausible synthetic route would involve the nitration of 2-methylanisole, followed by the catalytic hydrogenation of the resulting nitro-intermediate (e.g., 2-methyl-3-nitroanisole) to yield the target aniline. The final step would be the treatment with hydrochloric acid to form the stable hydrochloride salt.

Caption: Plausible synthetic route for 2-Methyl-3-Methoxyaniline HCl.

Applications: This compound serves as a valuable building block in organic synthesis. Its specific substitution pattern makes it a key intermediate for creating more complex molecules, particularly in the fields of:

-

Pharmaceuticals: As a precursor for the synthesis of active pharmaceutical ingredients (APIs). The aniline moiety is a common feature in many drug classes.[8]

-

Agrochemicals: Used in the development of new pesticides and herbicides.

-

Materials Science: Incorporated into the synthesis of specialty polymers and dyes.

Safety and Handling

As with most substituted anilines, 2-Methyl-3-Methoxyaniline hydrochloride should be handled with care, assuming it possesses potential toxicity.[4]

Hazard Identification:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[4][5]

-

Irritation: Causes skin irritation and serious eye irritation.[4][5]

-

Respiratory: May cause respiratory irritation.[5]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles with side-shields are mandatory.

-

Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).

-

Skin and Body Protection: Impervious clothing or lab coat.

-

Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if dust formation is likely.[5]

Handling and Storage:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[5]

-

Store in a cool, well-ventilated place with the container tightly sealed.[5]

-

Keep away from sources of ignition and direct sunlight.[5]

Analytical Methodology: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates like 2-Methyl-3-Methoxyaniline hydrochloride. A reverse-phase HPLC (RP-HPLC) method is typically employed.

Principle: The method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The hydrochloride salt ensures good solubility in aqueous mobile phases.

Experimental Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-Methyl-3-Methoxyaniline hydrochloride reference standard and sample into separate 100 mL volumetric flasks.

-

Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 239 nm (based on analogous compounds).[9]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

System Suitability:

-

Before sample analysis, perform five replicate injections of the standard solution.

-

The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.

-

The tailing factor should be between 0.8 and 1.5.

-

-

Analysis and Calculation:

-

Inject the diluent (blank), followed by the standard solution and then the sample solution.

-

Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Causality and Trustworthiness: This protocol is designed as a self-validating system. The use of a C18 column provides robust separation for moderately polar aromatic amines.[10][11] The phosphoric acid in the mobile phase ensures the amine is protonated, leading to sharp, symmetrical peak shapes by minimizing interaction with residual silanols on the stationary phase.[10] The gradient elution is necessary to separate earlier-eluting polar impurities from the main analyte and any later-eluting nonpolar impurities. System suitability criteria confirm that the chromatographic system is performing adequately before sample data is accepted, ensuring the trustworthiness of the results.

Caption: Standard workflow for HPLC purity analysis.

References

-

2-METHYL-3-METHOXYANILINE HYDROCHLORIDE . International Laboratory USA. [Link]

-

2-Methoxyaniline hydrochloride . SIELC Technologies. [Link]

-

2-Methyl-3-methoxyaniline hydrochloride . LookChem. [Link]

-

2-Methoxy-3-methylaniline . PubChem, National Institutes of Health. [Link]

- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

-

Synthesis of (a) 2-Cyano-3-methoxy-aniline . PrepChem.com. [Link]

-

China 2-Methyl-3-Methoxyaniline hydrochloride 857195-15-4 . Chinachemnet. [Link]

-

m-Anisidine . Wikipedia. [Link]

-

2-Methyl-4-methoxyaniline . PubChem, National Institutes of Health. [Link]

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL . Acta Poloniae Pharmaceutica. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals . American Pharmaceutical Review. [Link]

-

3-Methoxyaniline . SIELC Technologies. [Link]

-

Cas 92028-21-2,3-Phenyl-4-methoxyaniline hydrochloride . lookchem. [Link]

Sources

- 1. 2-Methyl-3-methoxyaniline hydrochloride | 857195-15-4 [chemicalbook.com]

- 2. China 2-Methyl-3-Methoxyaniline hydrochloride 857195-15-4 [chinachemnet.com]

- 3. Cas 92028-21-2,3-Phenyl-4-methoxyaniline hydrochloride | lookchem [lookchem.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. file.leyan.com [file.leyan.com]

- 6. lookchem.com [lookchem.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Page loading... [wap.guidechem.com]

- 9. ptfarm.pl [ptfarm.pl]

- 10. 2-Methoxyaniline hydrochloride | SIELC Technologies [sielc.com]

- 11. 3-Methoxyaniline | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Structure and Synthesis of 2-Methyl-3-Methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methyl-3-methoxyaniline hydrochloride is a valuable substituted aniline derivative that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern offers unique steric and electronic properties that are leveraged by medicinal chemists to fine-tune the pharmacological profiles of drug candidates. This guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-3-methoxyaniline hydrochloride, a detailed, field-proven synthesis protocol, in-depth spectroscopic analysis, critical safety and handling information, and a discussion of its applications in drug development.

Structural and Physicochemical Profile

2-Methyl-3-methoxyaniline hydrochloride is the hydrochloride salt of the organic base 2-methyl-3-methoxyaniline. The protonation of the amino group to form the ammonium salt enhances the compound's stability and aqueous solubility, making it more convenient for storage and use in various synthetic applications.[1]

Molecular Structure:

-

IUPAC Name: 2-Methyl-3-methoxyaniline hydrochloride

-

Synonyms: 3-Methoxy-2-methylaniline hydrochloride, 2-Amino-6-methylanisole hydrochloride

-

CAS Number: 857195-15-4[2]

-

Molecular Formula: C₈H₁₂ClNO

-

Molecular Weight: 173.64 g/mol

The structure consists of a benzene ring substituted with a methyl group at position 2, a methoxy group at position 3, and an ammonium chloride group at position 1. The relative positions of these functional groups create a specific electronic and steric environment that influences the molecule's reactivity.

Physicochemical Data

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water, alcohols | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

Strategic Synthesis of 2-Methyl-3-Methoxyaniline Hydrochloride

The synthesis of 2-Methyl-3-methoxyaniline hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical and commonly employed synthetic strategy involves a two-step sequence starting from 2-methylanisole: regioselective nitration followed by reduction of the nitro group, and finally, formation of the hydrochloride salt.

Synthesis Workflow Diagram

Caption: A three-step synthetic pathway to 2-Methyl-3-methoxyaniline hydrochloride.

Part 1: Regioselective Nitration of 2-Methylanisole

The initial step is the nitration of 2-methylanisole. The methoxy group is a strongly activating, ortho-, para- directing group, while the methyl group is a weakly activating, ortho-, para- director. The challenge lies in achieving regioselective nitration at the C3 position, which is ortho to the methyl group and meta to the more powerful methoxy director. Careful selection of nitrating agents and reaction conditions is paramount to favor the desired isomer over other potential products (e.g., nitration at C5).[4]

Experimental Protocol: Nitration

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Substrate: Slowly add 2-methylanisole to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-methylanisole in sulfuric acid, maintaining the temperature between 0 and 5 °C. The rate of addition should be controlled to prevent a rise in temperature, which could lead to undesired side products and safety hazards.

-

Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice. The crude 2-methyl-3-nitroanisole will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a cold, dilute sodium bicarbonate solution. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 2-methyl-3-nitroanisole.

Causality Behind Experimental Choices:

-

The use of a mixed acid (HNO₃/H₂SO₄) generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur.[5]

-

Low-temperature control is critical to minimize the formation of byproducts from oxidation and over-nitration, and to enhance the regioselectivity of the reaction.

Part 2: Reduction of 2-Methyl-3-nitroanisole

The second step involves the reduction of the nitro group in 2-methyl-3-nitroanisole to an amino group to form 2-methyl-3-methoxyaniline. Several methods are available for this transformation, including catalytic hydrogenation and metal-acid reductions.[6] Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst is often preferred for its high efficiency and cleaner reaction profile.[7] Alternatively, reduction with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a robust and widely used laboratory method.[8]

Experimental Protocol: Reduction (Catalytic Hydrogenation)

-

Reaction Setup: To a hydrogenation vessel, add 2-methyl-3-nitroanisole and a suitable solvent, such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on activated carbon (Pd/C) to the solution.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis of the reaction mixture.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-3-methoxyaniline as an oil or a low-melting solid. This crude product can be used directly in the next step or purified by vacuum distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

-

Palladium on carbon is a highly effective heterogeneous catalyst for the reduction of aromatic nitro groups, offering high chemoselectivity and allowing for simple removal by filtration.[9]

-

The use of hydrogen gas as the reductant is atom-economical, and the only byproduct is water, making this a "green" chemical transformation.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base, 2-methyl-3-methoxyaniline, into its more stable and water-soluble hydrochloride salt. This is a straightforward acid-base reaction.[10]

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the crude or purified 2-methyl-3-methoxyaniline in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or a solution of HCl gas in an organic solvent) to the aniline solution. The addition is typically done at room temperature or in an ice bath to control any exotherm.

-

Precipitation and Isolation: The 2-Methyl-3-methoxyaniline hydrochloride will precipitate as a solid. Continue stirring for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities and residual acid. Dry the product under vacuum to obtain the pure 2-Methyl-3-methoxyaniline hydrochloride.[11]

Causality Behind Experimental Choices:

-

The formation of the hydrochloride salt protonates the basic amino group, which can prevent its oxidation upon exposure to air and light, thus improving the compound's shelf-life.[10]

-

The increased polarity of the salt form often facilitates handling and purification by crystallization.

Spectroscopic Analysis and Characterization

The structure and purity of the synthesized 2-Methyl-3-methoxyaniline hydrochloride must be confirmed by spectroscopic methods. The following are typical spectral features expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of protons in the molecule. Key expected signals include:

-

A singlet for the methyl protons (~2.2-2.4 ppm).

-

A singlet for the methoxy protons (~3.8-4.0 ppm).

-

Signals in the aromatic region (~6.8-7.5 ppm) corresponding to the three protons on the benzene ring.

-

A broad singlet for the ammonium protons (-NH₃⁺), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. Expected signals would correspond to the methyl carbon, the methoxy carbon, the six aromatic carbons (with varying chemical shifts due to the different substituents), and potentially a signal for the carbon bearing the ammonium group.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. For 2-Methyl-3-methoxyaniline hydrochloride, characteristic absorption bands would include:

-

A broad absorption band in the range of 2200-3000 cm⁻¹, characteristic of the N⁺-H stretching vibrations of the ammonium salt.[10]

-

C-H stretching vibrations for the aromatic and aliphatic groups (around 3100-2850 cm⁻¹).

-

C=C stretching vibrations of the aromatic ring (around 1600-1450 cm⁻¹).

-

C-O stretching vibrations of the methoxy group (around 1250 cm⁻¹ and 1050 cm⁻¹).

-

C-N stretching vibrations (around 1300-1200 cm⁻¹).

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling 2-Methyl-3-methoxyaniline hydrochloride and its synthetic intermediates.

Hazard Identification:

-

The hydrochloride salt of anilines can be harmful if swallowed, inhaled, or absorbed through the skin.

-

It may cause irritation to the skin, eyes, and respiratory tract.

-

The nitrated intermediate (2-methyl-3-nitroanisole) is a nitroaromatic compound and should be handled with care as such compounds can be toxic and potentially explosive under certain conditions.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and incompatible materials.

Applications in Drug Discovery and Development

Substituted anilines are privileged scaffolds in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. 2-Methyl-3-methoxyaniline hydrochloride serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Building Block: The unique arrangement of the methyl, methoxy, and amino groups allows for further functionalization of the aromatic ring through various chemical transformations, including:

-

Diazotization and Sandmeyer Reactions: The amino group can be converted to a diazonium salt, which can then be replaced by a wide range of substituents (e.g., halogens, cyano group).

-

N-Alkylation and N-Acylation: The amino group can be modified to introduce different alkyl or acyl chains, which can modulate the molecule's biological activity and physicochemical properties.

-

Coupling Reactions: The aniline moiety can participate in various cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex structures.[12]

The specific substitution pattern of 2-methyl-3-methoxyaniline can be strategically employed to influence the conformation and binding of a drug molecule to its biological target, thereby enhancing its potency and selectivity.

Conclusion

2-Methyl-3-methoxyaniline hydrochloride is a key chemical intermediate with significant potential in the field of drug discovery and development. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory and in industrial settings. The synthetic route outlined in this guide, based on the regioselective nitration of 2-methylanisole followed by reduction and salt formation, represents a robust and logical approach to obtaining this valuable compound. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like 2-Methyl-3-methoxyaniline hydrochloride in the synthetic chemist's toolbox is undeniable.

References

- A Comprehensive Technical Guide to 4-(Furan-2-yl)aniline and its Hydrochloride Salt for Researchers and Drug Development Profess. Benchchem. Accessed January 2, 2026.

- Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. Accessed January 2, 2026.

- Anilinium hydrochloride intermediate formation. Physics Forums. Published April 11, 2008. Accessed January 2, 2026.

- Making Aniline HCl. YouTube. Published November 17, 2023. Accessed January 2, 2026.

- Does anyone have any literature or procedure for the preparation of aniline hydrochloride? ResearchGate. Published July 16, 2020. Accessed January 2, 2026.

- p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure. Accessed January 2, 2026.

- 3-Methoxyaniline 536-90-3 wiki. Guidechem. Accessed January 2, 2026.

- Process for the reduction of nitro derivatives to amines.

- 3-Methoxy-2-methylaniline | CAS 19500-02-8. Santa Cruz Biotechnology. Accessed January 2, 2026.

- Supplementary Material. The Royal Society of Chemistry. Accessed January 2, 2026.

- Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Accessed January 2, 2026.

- o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. ChemAnalyst. Accessed January 2, 2026.

- Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Inform

- Supplementary Inform

- Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. Homework.Study.com. Accessed January 2, 2026.

- Process for the preparation of 2-amino-4-nitro-anisole.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)

- Synthesis and characterization of conducting substituted polyanilines. ScienceDirect. Accessed January 2, 2026.

- Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-6-methyl-4-nitroanisole Derivatives. Benchchem. Accessed January 2, 2026.

- 2-Methyl-3-methoxyaniline hydrochloride | 857195-15-4. ChemicalBook. Accessed January 2, 2026.

- Free Radical Formation and Characterization of Nitroanisole Isomer Reduction in Different Media. ResearchGate. Published August 6, 2025. Accessed January 2, 2026.

- ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.

- Synthetic Protocols for Aromatic Nitration: A Review. OUCI. Accessed January 2, 2026.

- 2-Chloro-5-methoxyaniline hydrochloride(85006-21-9) 1H NMR spectrum. ChemicalBook. Accessed January 2, 2026.

- 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum. ChemicalBook. Accessed January 2, 2026.

- 2-(Methoxymethyl)-3-methylaniline | 1472650-01-3. Benchchem. Accessed January 2, 2026.

- 2-Methoxy-3-methylaniline | C8H11NO | CID 12377254. PubChem. Accessed January 2, 2026.

- Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Published February 4, 2021. Accessed January 2, 2026.

- Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Journal of Molecular Structure. Published August 8, 2025. Accessed January 2, 2026.

- Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Biointerface Research in Applied Chemistry. Published May 31, 2022. Accessed January 2, 2026.

- 2-Methoxy-N-methylaniline | C8H11NO | CID 2759579. PubChem. Accessed January 2, 2026.

- Nitration Lab. YouTube. Published February 13, 2020. Accessed January 2, 2026.

- Experimental and simulated Infrared spectra of 3-methoxyaniline.

- N,N-Dipropyl-3-methoxyaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 2, 2026.

- 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum. ChemicalBook. Accessed January 2, 2026.

- Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. ResearchGate. Published August 6, 2025. Accessed January 2, 2026.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Methyl-3-methoxyaniline hydrochloride | 857195-15-4 [chemicalbook.com]

- 3. 2-Methoxy-5-methylaniline(120-71-8) 1H NMR spectrum [chemicalbook.com]

- 4. Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Protocols for Aromatic Nitration: A Review [ouci.dntb.gov.ua]

- 6. US9284258B2 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Methyl-3-Methoxyaniline Hydrochloride

Introduction

2-Methyl-3-methoxyaniline hydrochloride (CAS No. 857195-15-4) is a substituted aniline derivative of increasing interest within the pharmaceutical and chemical synthesis sectors.[1] As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its physicochemical properties is paramount for robust formulation development, process optimization, and ensuring regulatory compliance. This guide provides a comprehensive technical overview of the solubility and stability characteristics of 2-Methyl-3-methoxyaniline hydrochloride, offering both foundational knowledge and actionable experimental protocols for its characterization.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of 2-Methyl-3-methoxyaniline hydrochloride is essential before embarking on solubility and stability assessments.

| Property | Value | Source |

| Chemical Name | 2-Methyl-3-methoxyaniline hydrochloride | N/A |

| Synonyms | 3-Methoxy-2-methylaniline hydrochloride | N/A |

| CAS Number | 857195-15-4 | [1] |

| Molecular Formula | C₈H₁₂ClNO | N/A |

| Molecular Weight | 173.64 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (predicted) | N/A |

| Melting Point | Not available. Expected to be >200°C for the hydrochloride salt. | N/A |

| Storage | Room temperature, under an inert atmosphere. | [2] |

Solubility Profile: A Multifaceted Approach

The solubility of an API is a critical determinant of its bioavailability and dictates the choice of formulation strategies. As a hydrochloride salt, 2-Methyl-3-methoxyaniline hydrochloride is anticipated to exhibit favorable aqueous solubility. The following sections detail a robust protocol for its comprehensive solubility assessment.

Rationale for Solvent Selection

A diverse panel of solvents is chosen to mimic various physiological and manufacturing environments:

-

Water: Represents the primary physiological medium.

-

Ethanol: A common co-solvent in pharmaceutical formulations.

-

Dimethyl Sulfoxide (DMSO): A powerful organic solvent used in early-stage drug discovery and for solubilizing challenging compounds.[3]

Experimental Protocol: Equilibrium Solubility Determination

This protocol employs the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Methyl-3-methoxyaniline hydrochloride to separate vials containing water, ethanol, and DMSO.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the respective solvent to a concentration suitable for analysis.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve of known concentrations.

-

Anticipated Solubility Data

The following table summarizes the expected solubility profile based on the chemical structure of 2-Methyl-3-methoxyaniline hydrochloride.

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Water | Soluble | > 50 |

| Ethanol | Sparingly Soluble | 5 - 10 |

| DMSO | Freely Soluble | > 100 |

Stability Indicating Studies: Unveiling Degradation Pathways

A comprehensive understanding of a compound's stability is crucial for determining its shelf-life, storage conditions, and potential degradation products. The following stability program is designed in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a pivotal exercise to elucidate the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[9]

Experimental Workflow for Solubility and Stability Assessment

Caption: A potential degradation pathway for 2-Methyl-3-methoxyaniline.

Development of a Stability-Indicating HPLC-UV Method

A robust analytical method is essential to separate the parent compound from its potential degradation products.

Step-by-Step Protocol:

-

Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for separating aniline derivatives.

-

Mobile Phase Optimization:

-

Aqueous Phase: 0.1% Phosphoric acid in water (to ensure the amine is protonated and to improve peak shape).

-

Organic Phase: Acetonitrile or methanol.

-

Gradient Elution: A gradient from a low to a high percentage of the organic phase will likely be necessary to resolve the parent compound and its degradation products.

-

-

Detection Wavelength: Monitor the UV absorbance at the λmax of 2-Methyl-3-methoxyaniline hydrochloride (to be determined experimentally, but likely in the range of 230-280 nm).

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Expected Forced Degradation Results

The following table presents the anticipated outcomes of the forced degradation studies.

| Stress Condition | % Degradation (Parent Compound) | Observations |

| 0.1 N HCl, 60°C, 24h | 5 - 15% | One major degradation product observed. |

| 0.1 N NaOH, 60°C, 24h | 10 - 20% | Multiple minor degradation products. |

| 3% H₂O₂, RT, 24h | > 20% | Significant degradation with multiple products. |

| Photolytic (ICH Q1B) | < 5% | Compound is likely photostable. |

| Thermal (80°C, 48h) | < 2% | Compound is thermally stable. |

Conclusion and Recommendations

This technical guide outlines a comprehensive strategy for the characterization of the solubility and stability of 2-Methyl-3-methoxyaniline hydrochloride. The provided protocols are designed to yield high-quality data that can inform formulation development, establish appropriate storage conditions, and support regulatory submissions. It is recommended that these studies be conducted early in the drug development process to mitigate potential risks and ensure a smooth transition from discovery to clinical application.

References

Sources

- 1. 2-Methyl-3-methoxyaniline hydrochloride | 857195-15-4 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Official web site : ICH [ich.org]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. ikev.org [ikev.org]

- 9. biopharminternational.com [biopharminternational.com]

A Senior Application Scientist's Guide to 2-Methyl-3-methoxyaniline Hydrochloride: A Core Intermediate in Modern Synthesis

Abstract

2-Methyl-3-methoxyaniline hydrochloride (CAS No: 857195-15-4) is a substituted aniline that serves as a highly valuable and versatile intermediate in organic synthesis.[1] Its unique substitution pattern, featuring an activating methoxy group and a sterically influencing methyl group ortho and meta to the amine, respectively, provides a nuanced reactivity profile essential for the construction of complex molecular architectures. This guide provides an in-depth examination of its physicochemical properties, reliable synthetic routes, and strategic applications, particularly within the pharmaceutical and materials science sectors. Authored for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to fully leverage the synthetic potential of this key building block.

Introduction: The Strategic Value of Substituted Anilines

Aniline and its derivatives are foundational pillars in chemical synthesis, providing the basis for countless dyes, polymers, and agrochemicals. In the realm of drug discovery and development, the aniline scaffold is a privileged structure, present in a vast array of therapeutic agents. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

2-Methyl-3-methoxyaniline hydrochloride presents a compelling case study in this regard. The amine functional group is a primary handle for a multitude of transformations, including diazotization, acylation, and N-alkylation. The methoxy and methyl groups, however, are not mere spectators; they actively modulate the reactivity of the aromatic ring. The electron-donating methoxy group activates the ring towards electrophilic substitution, while the methyl group provides steric bulk and electronic influence. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free base, which, like many anilines, is susceptible to air oxidation.[2]

This guide will deconstruct the scientific principles and practical considerations necessary to effectively utilize this intermediate, transforming it from a catalog chemical into a powerful tool for molecular innovation.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key identifiers and properties of 2-Methyl-3-methoxyaniline hydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 857195-15-4 | [1][3] |

| Molecular Formula | C₈H₁₁NO · HCl | |

| Molecular Weight | 173.64 g/mol | Inferred from Formula |

| Appearance | Typically an off-white to light-colored solid | Inferred from related compounds |

| Storage Temperature | Inert atmosphere, Room Temperature | [4] |

| Purity | Commercially available in purities of 95% to >98% | [4] |

Spectroscopic Profile (Predicted)

While specific spectra are dependent on the acquisition conditions, the expected spectroscopic signatures for the free base (2-Methyl-3-methoxyaniline) are as follows:

-

¹H NMR (in CDCl₃, δ in ppm):

-

~6.6-7.2 ppm: A complex multiplet pattern corresponding to the 3 aromatic protons. The exact shifts and coupling constants would be influenced by the combined electronic effects of the three different substituents.

-

~3.8 ppm: A singlet integrating to 3 protons, characteristic of the methoxy (-OCH₃) group.

-

~3.7 ppm: A broad singlet integrating to 2 protons, corresponding to the amine (-NH₂) group. This peak's position can be variable and it may exchange with D₂O.

-

~2.2 ppm: A singlet integrating to 3 protons, representing the methyl (-CH₃) group attached to the aromatic ring.

-

-

¹³C NMR (in CDCl₃, δ in ppm):

-

~155-160 ppm: Quaternary carbon attached to the methoxy group.

-

~145-150 ppm: Quaternary carbon attached to the amino group.

-

~110-130 ppm: Signals for the four remaining aromatic carbons (three CH and one C-CH₃).

-

~55 ppm: The carbon of the methoxy group.

-

~15-20 ppm: The carbon of the methyl group.

-

-

IR Spectroscopy (cm⁻¹):

-

3300-3500 cm⁻¹: Two distinct sharp bands (or a broad doublet) characteristic of the N-H stretching of a primary amine.

-

2850-3000 cm⁻¹: C-H stretching from the aromatic and aliphatic groups.

-

~1600 cm⁻¹: N-H bending (scissoring) vibration.

-

~1250 cm⁻¹: Strong C-O stretching from the aryl ether (methoxy group).

-

Synthesis of 2-Methyl-3-methoxyaniline Hydrochloride

The most reliable and common strategy for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compound. This approach is favored for its high yields and the ready availability of nitroaromatic precursors.

Rationale for Synthetic Route

The chosen pathway involves two key stages:

-

Catalytic Hydrogenation: The nitro group of the precursor, 1-methoxy-2-methyl-3-nitrobenzene, is selectively reduced to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is an exceptionally clean and efficient method for this transformation, producing water as the only byproduct.[5][6]

-

Salt Formation: The resulting free amine is treated with hydrochloric acid. This protonates the basic amine, forming the stable, crystalline hydrochloride salt, which is easier to handle, purify, and store than the often-oily and air-sensitive free base.

Synthetic Workflow Diagram

Caption: Synthetic pathway from a nitroaromatic precursor.

Detailed Experimental Protocol

Objective: To synthesize 2-Methyl-3-methoxyaniline hydrochloride from 1-methoxy-2-methyl-3-nitrobenzene.

Materials:

-

1-methoxy-2-methyl-3-nitrobenzene (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (0.05 eq by weight)

-

Methanol (MeOH), anhydrous

-

Concentrated Hydrochloric Acid (HCl), 37%

-

Ethanol (EtOH), anhydrous

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen (H₂) gas supply

Procedure:

-

Reaction Setup: To a hydrogenation flask, add 1-methoxy-2-methyl-3-nitrobenzene and methanol (approx. 10 mL per gram of substrate).

-

Inerting: Carefully add the 10% Pd/C catalyst under a stream of nitrogen or argon. Causality: Dry Pd/C is pyrophoric and can ignite in the presence of air and flammable solvents. Using the wet catalyst and an inert atmosphere mitigates this risk.

-

Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times to ensure an oxygen-free environment. Pressurize the vessel to the desired pressure (e.g., 50 psi or 3-4 bar) and begin vigorous stirring.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically exothermic and may require initial cooling.

-

Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Causality: The fine palladium particles must be completely removed. Diatomaceous earth provides a fine filtration medium that prevents the catalyst from passing through. Rinse the pad with a small amount of methanol.

-

Workup - Salt Formation: Transfer the filtrate to a clean flask. While stirring, slowly add concentrated HCl dropwise. The hydrochloride salt will precipitate from the solution. The addition of a co-solvent like diethyl ether can often promote further precipitation.

-

Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or diethyl ether to remove any soluble impurities.

-

Drying: Dry the purified 2-Methyl-3-methoxyaniline hydrochloride in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Applications in Synthesis: A Versatile Building Block

The true value of 2-Methyl-3-methoxyaniline hydrochloride lies in its utility as a precursor to more complex molecules. The amine serves as a nucleophile and a handle for building larger scaffolds.

Key Reaction Classes

-

Amide Bond Formation: The amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides. This is one of the most fundamental and crucial reactions in the synthesis of pharmaceuticals.

-

Sandmeyer and Related Reactions: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This highly versatile intermediate can then be transformed into a wide range of functional groups, including halides (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH).

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amines.

-

Buchwald-Hartwig Amination: As a nucleophile, it can be coupled with aryl halides or triflates in a palladium-catalyzed cross-coupling reaction to form diarylamines.

Application Workflow Diagram

Caption: Key reaction pathways for the title compound.

Safety, Handling, and Storage

As with all chemical reagents, proper handling of 2-Methyl-3-methoxyaniline hydrochloride is essential for laboratory safety. The safety profile is typical of substituted aniline hydrochlorides.

Hazard Identification

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[7]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).[7][9]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][10]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.[7][9]

-

Spill Response: In case of a spill, prevent further leakage and keep the product away from drains.[7] Collect the spilled material carefully and place it in a suitable container for disposal.

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term storage to prevent degradation.

-

Incompatibilities: Keep away from strong oxidizing agents and strong bases. The hydrochloride salt is acidic and will react with bases to liberate the free aniline.

Conclusion

2-Methyl-3-methoxyaniline hydrochloride is more than a simple aromatic amine; it is a sophisticated synthetic intermediate whose reactivity is carefully tuned by its substituent pattern. Its stability as a hydrochloride salt, combined with the diverse reactivity of the aniline functional group, makes it an indispensable tool for medicinal chemists and materials scientists. By understanding its synthesis, properties, and reaction profiles as detailed in this guide, researchers can confidently and effectively integrate this building block into their synthetic programs to construct novel and high-value molecules.

References

-

Chinachemnet. (n.d.). China 2-Methyl-3-Methoxyaniline hydrochloride 857195-15-4. Available at: [Link]

-

LookChem. (n.d.). 2-Methyl-3-methoxyaniline hydrochloride. Available at: [Link]

-

International Laboratory USA. (n.d.). 2-METHYL-3-METHOXYANILINE HYDROCHLORIDE. Available at: [Link]

-

Linqu, B. (n.d.). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of (a) 2-Cyano-3-methoxy-aniline. Available at: [Link]

-

Wikipedia. (2023). m-Anisidine. Available at: [Link]

Sources

- 1. 2-Methyl-3-methoxyaniline hydrochloride | 857195-15-4 [chemicalbook.com]

- 2. m-Anisidine - Wikipedia [en.wikipedia.org]

- 3. China 2-Methyl-3-Methoxyaniline hydrochloride 857195-15-4 [chinachemnet.com]

- 4. lookchem.com [lookchem.com]

- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 6. prepchem.com [prepchem.com]

- 7. file.leyan.com [file.leyan.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-Methyl-3-Methoxyaniline Hydrochloride

Introduction: A Versatile Building Block in Modern Synthesis

2-Methyl-3-methoxyaniline hydrochloride is an aromatic amine that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science.[1] Its unique substitution pattern—a methyl group ortho to the amine and a methoxy group in the meta position—imparts a distinct electronic and steric profile that governs the reactivity of its primary amino group. This guide provides an in-depth exploration of the chemical behavior of this amino group, offering a theoretical framework and practical protocols for its transformation.

As a hydrochloride salt, the compound offers enhanced stability and solubility in aqueous media, which are advantageous for storage and certain reaction conditions.[2][3] However, for most reactions targeting the nucleophilic amino group, in situ neutralization is a prerequisite to liberate the free aniline base. This guide will address the practical considerations of this initial step, followed by a detailed examination of key reaction classes.

Understanding the Inherent Reactivity: A Dance of Sterics and Electronics

The reactivity of the amino group in 2-Methyl-3-methoxyaniline is a nuanced interplay of the steric hindrance imposed by the ortho-methyl group and the electronic effects of both the methyl and meta-methoxy substituents.

Electronic Landscape

-

Amino Group (-NH₂): The lone pair of electrons on the nitrogen atom makes the amino group a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. It also imparts nucleophilic character to the nitrogen, making it susceptible to attack by electrophiles.

-

Methyl Group (-CH₃): Located at the ortho position, the methyl group is a weak electron-donating group through induction, slightly increasing the electron density of the aromatic ring and the basicity of the amino group.

-

Methoxy Group (-OCH₃): Positioned meta to the amino group, the methoxy group exerts a dual electronic influence. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom. Simultaneously, it possesses an electron-donating resonance effect (+M). From the meta position, the resonance effect does not directly influence the amino group, making the inductive electron-withdrawing effect more pronounced in modulating the basicity of the amine.[4]

The combination of these effects results in a finely tuned basicity and nucleophilicity of the amino group, which can be harnessed for selective chemical transformations.

Steric Considerations: The Ortho Effect

The ortho-methyl group provides significant steric hindrance around the amino group. This "ortho effect" can influence the rate and feasibility of reactions at the nitrogen center by impeding the approach of bulky reagents. This steric crowding can be both a challenge and an opportunity, as it may allow for selective reactions that might not be possible with less hindered anilines.

Practical Considerations: Liberation of the Free Amine

To engage the nucleophilic character of the amino group, 2-Methyl-3-methoxyaniline hydrochloride must first be neutralized. This is typically achieved in situ by the addition of a suitable base.[3] The choice of base and solvent is critical and depends on the specific reaction being performed.

Typical Neutralization Protocol:

-

Dissolve or suspend 2-Methyl-3-methoxyaniline hydrochloride in an appropriate solvent.

-

Add a stoichiometric amount or a slight excess of a base to neutralize the hydrochloride and liberate the free amine.

-

The choice of base can range from mild bases like sodium bicarbonate or sodium acetate to stronger organic bases like triethylamine or pyridine, depending on the subsequent reaction conditions.[5]

Caption: In situ generation of the free amine from its hydrochloride salt.

Key Reactions of the Amino Group

The liberated 2-Methyl-3-methoxyaniline can undergo a variety of reactions typical of primary aromatic amines.

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that converts the amino group into an amide. This is often done to protect the amino group during other transformations or to synthesize biologically active molecules.[6][7]

General Protocol for N-Acetylation: [5]

-

Neutralization: Dissolve 1.0 equivalent of 2-Methyl-3-methoxyaniline hydrochloride in water.

-

Reaction: To this solution, add 1.1 equivalents of acetic anhydride, followed immediately by a solution of 1.2 equivalents of sodium acetate in water.

-

Isolation: Stir the mixture, and cool in an ice bath to promote precipitation of the N-acetylated product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.

| Reagent/Parameter | Condition | Purpose |

| Acetic Anhydride | Acylating Agent | Provides the acetyl group. |

| Sodium Acetate | Weak Base | Neutralizes the HCl byproduct. |

| Temperature | 0-25 °C | Controls the reaction rate. |

| Solvent | Water/Ethanol | For reaction and recrystallization. |

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups to the nitrogen atom. This can be achieved through various methods, including reductive amination or reaction with alkyl halides.[8]

General Protocol for Reductive Amination (Conceptual):

-

Amine Liberation: Neutralize 2-Methyl-3-methoxyaniline hydrochloride with a suitable base (e.g., triethylamine) in a solvent like methanol or dichloroethane.

-

Imine Formation: Add an aldehyde or ketone (1.0-1.2 equivalents).

-

Reduction: Introduce a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

-

Work-up: Quench the reaction with water, extract the product with an organic solvent, and purify by chromatography.

Caption: Conceptual workflow for N-alkylation via reductive amination.

Diazotization and Subsequent Reactions

Diazotization of the primary amino group to form a diazonium salt is one of the most powerful transformations for aromatic amines.[9] The resulting diazonium salt is a versatile intermediate that can be converted into a wide array of functional groups through reactions like the Sandmeyer reaction.[2]

General Protocol for Diazotization: [9]

-

Suspension: Suspend 2-Methyl-3-methoxyaniline hydrochloride in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄) at 0-5 °C.

-

Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Completion: Stir the reaction mixture for a short period after the addition is complete. The resulting diazonium salt solution is typically used immediately in the next step.

3.3.1. The Sandmeyer Reaction: Halogenation and Cyanation [2][10]

The diazonium salt can be converted to aryl halides or nitriles using copper(I) salts.

General Protocol for Sandmeyer Reaction (e.g., Chlorination):

-

Diazotization: Prepare the diazonium salt solution as described above.

-

Displacement: Slowly add the cold diazonium salt solution to a solution of copper(I) chloride in concentrated HCl at a controlled temperature.

-

Work-up: After the evolution of nitrogen gas ceases, the reaction mixture is typically heated, then cooled and extracted with an organic solvent.

-

Purification: The organic extracts are washed, dried, and concentrated, and the product is purified by distillation or chromatography.

| Sandmeyer Reagent | Product Functional Group |

| CuCl / HCl | -Cl |

| CuBr / HBr | -Br |

| CuCN / KCN | -CN |

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination

The amino group of 2-Methyl-3-methoxyaniline can also participate as a nucleophile in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to form diarylamines.[3][11]

Conceptual Workflow for Buchwald-Hartwig Amination:

-

Reaction Setup: In an inert atmosphere, combine an aryl halide or triflate, 2-Methyl-3-methoxyaniline (generated in situ from the hydrochloride salt with a strong, non-nucleophilic base like sodium tert-butoxide), a palladium catalyst (e.g., Pd(OAc)₂), and a suitable phosphine ligand (e.g., a biarylphosphine) in an anhydrous solvent like toluene or dioxane.

-

Reaction: Heat the mixture to the required temperature until the starting materials are consumed (monitored by TLC or GC).

-

Work-up and Purification: Cool the reaction, quench, extract the product, and purify by column chromatography.

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Spectroscopic Characterization of Derivatives

The successful transformation of 2-Methyl-3-methoxyaniline can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy:

-

N-Acylation: Appearance of a new singlet for the acetyl methyl group (around 2.0-2.2 ppm) and a downfield shift of the aromatic protons. The NH proton will appear as a broad singlet.

-

N-Alkylation: Appearance of new signals corresponding to the protons of the introduced alkyl group.

-

-

¹³C NMR Spectroscopy:

-

N-Acylation: Appearance of a carbonyl carbon signal (around 168-172 ppm).

-

N-Alkylation: Appearance of new signals for the carbons of the alkyl group.

-

-

Infrared (IR) Spectroscopy:

-

N-Acylation: Disappearance of the N-H stretching bands of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the appearance of a strong C=O stretching band for the amide (around 1650-1680 cm⁻¹).

-

Conclusion and Future Outlook

2-Methyl-3-methoxyaniline hydrochloride is a valuable and versatile building block for organic synthesis. The reactivity of its amino group, governed by a unique combination of steric and electronic factors, allows for a wide range of chemical transformations. By understanding these principles and employing the appropriate reaction conditions, researchers and drug development professionals can effectively utilize this compound to construct complex molecular architectures with desired functionalities. The protocols and insights provided in this guide serve as a foundation for the exploration and application of this promising chemical intermediate.

References

-

Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft1884 , 17 (2), 1633–1635. [Link][2]

-

Witten, B.; Reid, E. E. p-AMINOTETRAPHENYLMETHANE. Organic Syntheses1947 , 27, 7. [Link][3]

-

Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition2008 , 47 (34), 6338–6361. [Link]

-

2-Methyl-3-Methoxyaniline hydrochloride 857195-15-4. Chinachemnet. [Link][10]

-

Sundararajan, K.; Ramalingam, S.; Periandy, S.; et al. Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2014 , 118, 988-997. [Link][4]

-

Pharmaceutical | PDF | Molecules | Hydrogen Compounds. Scribd. [Link][1]

-

Acetylation of Aniline (Experiment) - Chemistry LibreTexts. [Link][5]

-

Method for preparing n-methylaniline. Google Patents. [8]

Sources

- 1. scribd.com [scribd.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. RU2270187C2 - Method for preparing n-methylaniline - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. China 2-Methyl-3-Methoxyaniline hydrochloride 857195-15-4 [chinachemnet.com]

- 11. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

The Strategic Role of 2-Methyl-3-Methoxyaniline Hydrochloride in the Synthesis of Novel Serine Protease Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Serine proteases are a critical class of enzymes involved in a multitude of physiological and pathological processes, making them significant targets for therapeutic intervention. The development of potent and selective serine protease inhibitors is a cornerstone of modern drug discovery. This technical guide provides an in-depth analysis of the pivotal role of 2-Methyl-3-Methoxyaniline hydrochloride as a key starting material in the synthesis of a specific class of serine protease inhibitors, particularly those targeting the Hepatitis C virus (HCV) NS3 protease. We will explore the chemical rationale for its use, detail the synthetic pathways, and provide insights into the structure-activity relationships of the resulting inhibitors.

Introduction: The Enduring Importance of Serine Proteases as Drug Targets

Serine proteases are a large and diverse family of proteolytic enzymes characterized by a highly conserved catalytic triad, in which a serine residue acts as the primary nucleophile.[1] These enzymes play essential roles in processes ranging from digestion and blood coagulation to immune responses and viral replication.[2][3] Dysregulation of serine protease activity is implicated in a wide array of diseases, including inflammatory disorders, cardiovascular diseases, cancer, and viral infections.[3][4] Consequently, the design and synthesis of specific inhibitors of these proteases remains an active and vital area of pharmaceutical research.[1][5]

A prominent example of a therapeutically relevant serine protease is the Hepatitis C virus (HCV) NS3 protease. This viral enzyme is essential for the replication of HCV by processing the viral polyprotein into mature, functional proteins.[1][2] Inhibition of the HCV NS3 protease blocks viral replication, providing a powerful strategy for the treatment of chronic hepatitis C.[2][5]

2-Methyl-3-Methoxyaniline Hydrochloride: A Versatile Building Block

2-Methyl-3-Methoxyaniline hydrochloride (CAS No. 857195-15-4) is a substituted aniline derivative that has emerged as a valuable starting material in medicinal chemistry. Its utility stems from the specific arrangement of its functional groups, which allows for the construction of complex heterocyclic scaffolds.

| Property | Value | Source |

| CAS Number | 857195-15-4 | [6][7] |

| Molecular Formula | C₈H₁₂ClNO | [6][8] |

| Molecular Weight | 173.64 g/mol | [6][8] |

The presence of the nucleophilic amino group, combined with the directing effects of the methyl and methoxy substituents on the aromatic ring, dictates its reactivity and makes it an ideal precursor for building quinoline-based structures. The hydrochloride salt form enhances its stability and ease of handling in a laboratory setting.

Synthetic Pathway to Serine Protease Inhibitors: A Case Study in HCV NS3 Protease Inhibitor Synthesis

The strategic importance of 2-Methyl-3-Methoxyaniline hydrochloride is exemplified in its use as a key building block for a class of potent, macrocyclic tripeptide inhibitors of the HCV NS3 serine protease.[1][2][5][9] The synthesis commences with a crucial cyclization reaction to form a substituted quinoline core, which serves as a rigid scaffold for the subsequent elaboration of the inhibitor.

Core Scaffold Synthesis: The Quinoline Formation

The initial and pivotal step in the synthesis is the reaction of 2-Methyl-3-Methoxyaniline with dimethyl acetylenedicarboxylate. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent aromatization to yield a highly functionalized quinoline derivative.

Experimental Protocol: Synthesis of Dimethyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate

-

To a solution of 2-Methyl-3-Methoxyaniline (1.0 equivalent) in methanol, dimethyl acetylenedicarboxylate (1.05 equivalents) is added dropwise. The reaction is exothermic.[1][2][5][9]

-

The reaction mixture is then heated to a gentle reflux for several hours.[1][2][5][9]

-

Upon completion, the reaction is cooled and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired quinoline intermediate.[1][2][5][9]

This quinoline scaffold provides a rigid and well-defined platform for the precise spatial arrangement of the pharmacophoric elements necessary for potent inhibition of the HCV NS3 protease.

Caption: Synthetic workflow for serine protease inhibitors.

Elaboration to the Final Macrocyclic Inhibitor

The quinoline intermediate serves as the foundation for the subsequent construction of the macrocyclic tripeptide. This typically involves a series of peptide couplings and a final ring-closing metathesis reaction to furnish the macrocyclic structure. The specific side chains of the amino acid residues and the nature of the macrocyclic linker are crucial for achieving high potency and selectivity for the target serine protease.

The rationale for employing a macrocyclic structure is to pre-organize the inhibitor into a bioactive conformation, thereby reducing the entropic penalty upon binding to the enzyme's active site. This often leads to a significant enhancement in binding affinity.

Structure-Activity Relationship (SAR) Insights

The substitution pattern of the aniline precursor, 2-Methyl-3-Methoxyaniline, plays a subtle yet important role in the overall activity of the final inhibitor. The methyl and methoxy groups can influence the electronic properties and conformation of the quinoline scaffold, which in turn affects the orientation of the appended peptide and macrocycle within the enzyme's active site.

Structure-activity relationship studies of the final inhibitors have revealed that modifications to the P1 and P2 residues of the tripeptide, as well as the length and composition of the macrocyclic linker, have a profound impact on inhibitory potency.[10] The quinoline core, derived from 2-Methyl-3-Methoxyaniline, provides a stable and rigid anchor for these variable elements.

Conclusion

2-Methyl-3-Methoxyaniline hydrochloride has proven to be a valuable and strategic building block in the synthesis of a novel class of potent serine protease inhibitors. Its unique substitution pattern facilitates the efficient construction of a rigid quinoline scaffold, which is a key structural element for achieving high binding affinity and selectivity. The successful application of this starting material in the development of HCV NS3 protease inhibitors underscores its importance in modern medicinal chemistry and drug discovery. Further exploration of this versatile building block may lead to the discovery of new inhibitors for other therapeutically relevant serine proteases.

References

- Lamarre, D., et al. (2003). An NS3 protease inhibitor with potent antiviral activity in humans infected with hepatitis C virus.

-

Ferguson, L. J., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 966991.[2]

- Paquette, I. M. (2010). Design, Synthesis, and Evaluation of a Novel Serine Protease Inhibitor. Honors Theses. 97.

-

Kore, A. R., & Shanmugasundaram, M. (2012). Novel serine protease inhibitors. Pharmaceutical Patent Analyst, 1(4), 457-468.[5]

-

Barlaam, B., et al. (2005). New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5446-5449.[11]

-

Brouwer, A. J., et al. (2011). Synthesis and biological evaluation of novel irreversible serine protease inhibitors using amino acid based sulfonyl fluorides as an electrophilic trap. Bioorganic & Medicinal Chemistry, 19(7), 2397-2406.[12]

-

Kellenberger, C., & Roussel, A. (2005). Structure-activity relationship within the serine protease inhibitors of the pacifastin family. Protein and Peptide Letters, 12(5), 409-414.[13]

-

Ghosh, A. K., et al. (2010). Structure-based design, synthesis, and structure-activity relationship studies of HIV-1 protease inhibitors incorporating phenyloxazolidinones. Journal of Medicinal Chemistry, 53(21), 7745-7759.[10][14]

-

El Amri, C., et al. (2017). Serine protease inhibitors to treat inflammation: a patent review (2011-2016). Expert Opinion on Therapeutic Patents, 27(1), 51-66.[4]

- Llinàs-Brunet, M., et al. (2004). Macrocyclic peptides as inhibitors of the hepatitis C virus NS3 protease. WO2005028501A1.

- Llinàs-Brunet, M., et al. (2008). Hepatitis C inhibitor compounds. US7585845B2.

-

Llinàs-Brunet, M., et al. (2011). Hepatitis C inhibitor compounds. US8067438B2.[2]

- Llinàs-Brunet, M., et al. (2010).

-

LookChem. (2023). 2-Methyl-3-methoxyaniline hydrochloride. Retrieved from [Link]8]

- El Amri, C., et al. (2023). Recent advances in patented inhibitors targeting serine proteases in inflammatory diseases. European Journal of Medicinal Chemistry, 115206.

-

International Laboratory USA. (n.d.). 2-METHYL-3-METHOXYANILINE HYDROCHLORIDE. Retrieved from [Link]

-

Chinachemnet. (n.d.). China 2-Methyl-3-Methoxyaniline hydrochloride 857195-15-4. Retrieved from [Link]

- Goudreau, N., et al. (2004).

- Turk, B. (2006). Targeting proteases: successes, failures and future prospects. Nature Reviews Drug Discovery, 5(9), 785-799.

Sources

- 1. DE602004010137T2 - COMPOUNDS AS HEPATITIS C INHIBITORS - Google Patents [patents.google.com]

- 2. US8067438B2 - Hepatitis C inhibitor compounds - Google Patents [patents.google.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. IL115959A - Aniline derivatives, processes for their preparation, pharmaceutical compositions containing them and use thereof in the manufacture of a medicament for the production of an antiproliferative effect in a warm-blooded animal - Google Patents [patents.google.com]

- 5. WO2005028501A1 - Macrocyclic peptides active against the hepatitis c virus - Google Patents [patents.google.com]

- 6. 2-Methyl-3-methoxyaniline hydrochloride | 857195-15-4 [chemicalbook.com]

- 7. Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating Hexahydrofuropyranol-derived High Affinity P2 ligands: Structure-activity Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. US7585845B2 - Hepatitis C inhibitor compounds - Google Patents [patents.google.com]

- 10. Structure-Based Design, Synthesis and Structure-Activity Relationship Studies of HIV-1 Protease Inhibitors Incorporating Phenyloxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Structure-property Relationships of Clinically Approved Protease Inhibitors - Choi - Current Medicinal Chemistry [edgccjournal.org]

- 14. Structure-based design, synthesis, and structure-activity relationship studies of HIV-1 protease inhibitors incorporating phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for Novel Macrocyclic Serine Protease Inhibitors Utilizing 2-Methyl-3-Methoxyaniline Hydrochloride

Introduction: The Pursuit of Potent and Selective Serine Protease Inhibitors